2-(Iodomethyl)-1,4-dioxane

Description

BenchChem offers high-quality 2-(Iodomethyl)-1,4-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Iodomethyl)-1,4-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.

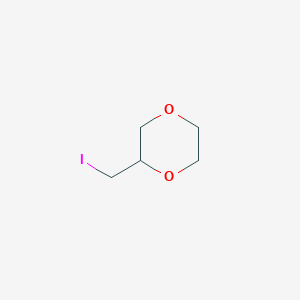

Structure

3D Structure

Properties

IUPAC Name |

2-(iodomethyl)-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQGIZUTLRNTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376693 | |

| Record name | 2-(iodomethyl)-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64179-17-5 | |

| Record name | 2-(iodomethyl)-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

spectroscopic data interpretation of 2-(Iodomethyl)-1,4-dioxane

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 2-(Iodomethyl)-1,4-dioxane

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(Iodomethyl)-1,4-dioxane (CAS No: 64179-17-5)[1]. Designed for researchers, medicinal chemists, and quality control scientists, this document offers a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the foundational principles behind spectral features, providing predictive analyses and detailed experimental protocols. The convergence of data from these orthogonal techniques provides a self-validating system for the unequivocal structural confirmation and purity assessment of this important synthetic intermediate.

Introduction: The Structural Elucidation Challenge

2-(Iodomethyl)-1,4-dioxane is a heterocyclic compound featuring a saturated 1,4-dioxane ring substituted with an iodomethyl group. Its molecular formula is C₅H₉IO₂ with a molecular weight of approximately 228.03 g/mol [1][2]. As a functionalized dioxane, it serves as a valuable building block in organic synthesis, particularly for introducing the dioxane moiety or for further transformations involving the reactive carbon-iodine bond.

Accurate structural verification is paramount to ensure the integrity of subsequent research and development. Spectroscopic analysis provides the necessary tools for this verification. This guide moves beyond a simple presentation of data, focusing instead on the logic of spectral interpretation, enabling scientists to confidently identify this molecule and distinguish it from potential isomers or impurities.

Caption: Chemical structure of 2-(Iodomethyl)-1,4-dioxane.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone for determining the connectivity of a molecule. The analysis of chemical shifts (δ), integration values, and spin-spin coupling patterns provides a detailed proton-by-proton map.

Predicted ¹H NMR Spectrum

The asymmetry introduced by the iodomethyl substituent means that none of the protons on the dioxane ring are chemically equivalent. This leads to a more complex spectrum compared to the simple singlet observed for unsubstituted 1,4-dioxane at ~3.69 ppm.[3]

-

Iodomethyl Protons (-CH₂I): These two protons are adjacent to a stereocenter (C2). They are diastereotopic and should, in principle, appear as two separate signals. However, they are often observed as a doublet due to coupling with the single proton on C2. The strong electron-withdrawing effect of the iodine atom will shift this signal significantly downfield, expected in the range of δ 3.2-3.4 ppm .

-

C2 Proton (-O-CH-CH₂I): This single proton is attached to a carbon bearing both an oxygen and the iodomethyl group. It is significantly deshielded and will appear as a multiplet due to coupling with the -CH₂I protons and the adjacent C3 protons. Its chemical shift is predicted to be around δ 3.8-4.0 ppm .

-

Dioxane Ring Protons (C3, C5, C6): These six protons will produce a complex series of overlapping multiplets in the region characteristic of ethers, anticipated between δ 3.4-3.8 ppm . The complexity arises from both geminal and vicinal coupling, as well as the diastereotopic nature of the geminal protons on C3, C5, and C6.

Data Summary and Interpretation

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |

| -CH₂I | 3.2 – 3.4 | Doublet (d) | 2H | Strong deshielding by the adjacent iodine atom. Coupled to the C2-H. |

| -O-CH -CH₂I (C2-H) | 3.8 – 4.0 | Multiplet (m) | 1H | Deshielded by two adjacent oxygen atoms (in the ring) and the substituted carbon. |

| Ring -CH ₂- (C3, C5, C6) | 3.4 – 3.8 | Multiplet (m) | 6H | Characteristic chemical shift for protons on a saturated ether ring. |

This predicted pattern provides a unique fingerprint. The presence of a 2H doublet around 3.3 ppm and a 1H multiplet around 3.9 ppm, integrated against 6H of other ring protons, is strong evidence for the 2-(Iodomethyl)-1,4-dioxane structure.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides direct information on the number of unique carbon environments and their electronic state.

Predicted ¹³C NMR Spectrum

Due to molecular asymmetry, all five carbon atoms are expected to be unique, resulting in five distinct signals in the proton-decoupled ¹³C NMR spectrum. This contrasts sharply with unsubstituted 1,4-dioxane, which shows only one signal at approximately 67 ppm due to its high symmetry.[4][5]

-

Iodomethyl Carbon (-CH₂I): The carbon directly attached to iodine will be significantly shielded by the "heavy atom effect" of iodine, despite iodine's electronegativity. This signal is expected to appear far upfield, typically in the range of δ 5-15 ppm . This is a highly characteristic peak.

-

Substituted Ring Carbon (C2): This carbon is bonded to two oxygen atoms and the iodomethyl group. It will be deshielded and is expected in the δ 70-75 ppm range.

-

Other Ring Carbons (C3, C5, C6): These carbons are in a typical saturated ether environment. They are expected to resonate in the δ 65-70 ppm range. Their exact shifts will differ slightly due to their varying distances from the substituent.

Data Summary and Interpretation

| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |

| -C H₂I | 5 – 15 | Strong shielding due to the heavy atom effect of iodine. |

| C 2 | 70 – 75 | Deshielded by two ether linkages and substitution. |

| C 3, C 5, C 6 | 65 – 70 | Characteristic region for sp³ carbons in a saturated ether ring. |

The observation of a signal at a very high field (< 15 ppm) is a powerful diagnostic tool for confirming the presence of the C-I bond.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorptions

The IR spectrum of 2-(Iodomethyl)-1,4-dioxane is expected to be dominated by C-H and C-O stretching vibrations.

-

C-H Stretching: All C-H bonds are on sp³ hybridized carbons. This will result in multiple strong, sharp peaks just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ region.[6][7]

-

C-O-C Stretching: The ether linkages are the most polar bonds in the molecule (besides C-I) and will produce a very strong, characteristic absorption. For cyclic ethers, this often appears as a strong, broad band in the 1070-1140 cm⁻¹ region.[8] This is a key diagnostic peak.

-

C-I Stretching: The carbon-iodine bond vibration occurs at a low frequency due to the large mass of the iodine atom. This absorption is found deep in the fingerprint region, typically between 500-600 cm⁻¹ . While this region can be complex, a band here is consistent with the presence of an iodoalkane.[9]

-

Absence of Other Groups: Crucially, the spectrum should show a lack of absorption in the O-H (broad, ~3200-3600 cm⁻¹) and C=O (~1650-1750 cm⁻¹) regions, confirming the absence of alcohol or carbonyl impurities.

Data Summary and Interpretation

| Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity | Significance |

| C(sp³)-H Stretch | 2850 - 3000 | Strong | Confirms the presence of saturated alkyl groups. |

| C-O-C Stretch | 1070 - 1140 | Strong, Broad | Diagnostic for the 1,4-dioxane (cyclic ether) ring system. |

| C-I Stretch | 500 - 600 | Medium | Confirms the presence of the carbon-iodine bond. |

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under energetic conditions (e.g., Electron Ionization, EI).

Predicted Mass Spectrum

The molecular formula C₅H₉IO₂ gives a monoisotopic mass of 227.96 Da.[2]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 228 . Due to the relatively weak C-I bond, this peak may be of low intensity.

-

Loss of Iodine ([M-I]⁺): The most characteristic fragmentation for iodoalkanes is the facile cleavage of the C-I bond.[10] This will result in a very prominent peak at m/z = 101 (228 - 127). This peak is often the base peak in the spectrum and is a key piece of evidence.

-

Alpha-Cleavage: Ethers commonly fragment via cleavage of the C-C bond adjacent (alpha) to the oxygen atom.[11] For the dioxane ring, this can lead to several fragmentation pathways. A key fragmentation would be the loss of the iodomethyl group, leading to a fragment at m/z = 87 .

-

Ring Fragmentation: The dioxane ring itself can fragment. A common fragment for 1,4-dioxane is observed at m/z = 58[12], corresponding to [C₂H₄O₂]⁺. Other smaller fragments are also expected.

Caption: Predicted major fragmentation pathways for 2-(Iodomethyl)-1,4-dioxane in EI-MS.

Data Summary and Interpretation

| m/z Value | Proposed Fragment | Significance |

| 228 | [C₅H₉IO₂]⁺˙ | Molecular Ion: Confirms molecular weight. |

| 101 | [M - I]⁺ | Loss of iodine atom. Highly characteristic of an iodoalkane. |

| 87 | [M - CH₂I]⁺ | Alpha-cleavage loss of the iodomethyl group. |

| 58 | [C₂H₄O₂]⁺˙ | Common fragment from the dioxane ring structure. |

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

No single technique provides the complete picture. The power of this multi-faceted approach lies in how the data from each experiment corroborates the others, leading to an unambiguous structural assignment.

Caption: Logical workflow showing data convergence for structural confirmation.

-

MS confirms the molecular weight (m/z 228) and the presence of iodine via the characteristic loss of 127 amu (m/z 101).

-

¹³C NMR corroborates the C-I bond with its unique upfield signal (~10 ppm).

-

¹H NMR defines the connectivity, showing the -CH₂I group (doublet, 2H) is attached to a single proton on the ring (multiplet, 1H).

-

IR confirms the core functional group—the cyclic ether (strong C-O stretch)—and the absence of common impurities like alcohols or carbonyls.

Together, these data points leave no ambiguity and serve as a robust, self-validating system for the positive identification of 2-(Iodomethyl)-1,4-dioxane.

Standard Operating Protocols

To ensure data reproducibility and integrity, the following standardized protocols are recommended.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of 2-(Iodomethyl)-1,4-dioxane in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent that dissolves the compound well and has a minimal residual signal (δ 7.26) that does not interfere with key signals.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Acquire at least 16 scans.

-

Set a spectral width of ~16 ppm.

-

Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

-

-

¹³C NMR Parameters:

-

Acquire using proton decoupling (e.g., zgpg30).

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Set a spectral width of ~240 ppm.

-

IR Spectroscopy Acquisition

-

Technique: Use an Attenuated Total Reflectance (ATR) accessory for rapid, high-quality data from a liquid sample. Alternatively, a neat liquid film can be prepared between two NaCl or KBr plates.

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.

-

Parameters:

-

Scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the clean, empty ATR crystal immediately before the sample spectrum and perform an automatic background subtraction.

-

Mass Spectrometry Acquisition

-

Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for separation of any potential volatile impurities and analysis.

-

Ionization Method: Employ Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library data.

-

GC Parameters (Typical):

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection: 1 µL of a dilute solution (e.g., 1 mg/mL in dichloromethane) in split mode.

-

Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

-

-

MS Parameters:

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all key fragments.

-

References

-

Wikipedia: 1,4-Dioxane. Wikipedia. [Link]

-

Doc Brown's Chemistry: 1,4-dioxane 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]

-

Mustafina, A. R., et al. (2004). Complexation of a Macrocycle... ResearchGate. [Link]

-

NIST Chemistry WebBook: 1,4-Dioxane. National Institute of Standards and Technology. [Link]

-

Doc Brown's Chemistry: 13C nmr spectrum of 1,4-dioxane. Doc Brown's Chemistry. [Link]

-

Chemistry LibreTexts: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

PubChem: 2-(Chloromethyl)-1,4-dioxane. National Center for Biotechnology Information. [Link]

-

PubChemLite: 2-(iodomethyl)-1,4-dioxane (C5H9IO2). PubChemLite. [Link]

-

Battin-Leclerc, F., et al. Mass spectra of cyclic ethers... National Institutes of Health. [Link]

-

Doc Brown's Chemistry: mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. [Link]

-

Chemistry LibreTexts: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

JoVE: Mass Spectrometry: Alkyl Halide Fragmentation. JoVE (Journal of Visualized Experiments). [Link]

-

Doc Brown's Chemistry: Infrared spectrum of 1,4-dioxane. Doc Brown's Chemistry. [Link]

-

ResearchGate: Bar graph of 1,4-dioxane... ResearchGate. [Link]

-

University of Colorado Boulder: IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

-

Chemistry LibreTexts: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. PubChemLite - 2-(iodomethyl)-1,4-dioxane (C5H9IO2) [pubchemlite.lcsb.uni.lu]

- 3. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1,4-Dioxane(123-91-1) 13C NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

reaction mechanism for the formation of 2-(Iodomethyl)-1,4-dioxane

An In-depth Technical Guide to the Formation of 2-(Iodomethyl)-1,4-dioxane

Introduction

2-(Iodomethyl)-1,4-dioxane is a valuable heterocyclic compound that serves as a versatile building block in organic synthesis and drug development. Its structure, featuring a stable 1,4-dioxane ring and a reactive iodomethyl group, allows for its incorporation into more complex molecular architectures through nucleophilic substitution reactions. This guide provides a detailed examination of a robust and widely applicable reaction mechanism for its synthesis, intended for researchers, scientists, and professionals in the field of drug development. The proposed synthetic strategy involves a two-step process: the formation of a key precursor, 2-(hydroxymethyl)-1,4-dioxane, followed by a highly efficient iodination reaction.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic pathway for 2-(Iodomethyl)-1,4-dioxane involves disconnecting the carbon-iodine bond. This identifies the primary alcohol, 2-(hydroxymethyl)-1,4-dioxane, as the immediate precursor. This precursor, in turn, can be conceptually derived from the cyclization of an appropriate acyclic polyol. This two-step approach is advantageous as it separates the formation of the stable dioxane ring from the introduction of the reactive iodide, allowing for optimized conditions for each distinct transformation.

Caption: Retrosynthetic pathway for 2-(Iodomethyl)-1,4-dioxane.

Part I: Synthesis of the Precursor, 2-(Hydroxymethyl)-1,4-dioxane

The formation of the 1,4-dioxane ring is typically achieved through the acid-catalyzed dehydration and cyclization of diethylene glycol or related polyols.[1][2] While various methods exist for creating substituted dioxanes, a common strategy involves the reaction of a triol, such as glycerol, with a diol under acidic conditions. For the synthesis of 2-(hydroxymethyl)-1,4-dioxane, a representative method is the acid-catalyzed reaction between glycerol and diethylene glycol.

The mechanism involves the protonation of a hydroxyl group on one of the reactants, followed by intermolecular nucleophilic attack by a hydroxyl group from the other reactant, leading to ether linkages. A subsequent intramolecular cyclization, driven by the formation of the stable six-membered dioxane ring, yields the desired product after dehydration. The choice of an acid catalyst, such as sulfuric acid or a solid acid resin like Amberlyst 15, is critical for promoting the necessary dehydration and cyclization steps while minimizing side reactions.[2][3]

Part II: Iodination Mechanism via the Appel Reaction

The conversion of the primary alcohol in 2-(hydroxymethyl)-1,4-dioxane to the corresponding iodide is most effectively accomplished using the Appel reaction.[4] This reaction is renowned for its mild conditions and high yields, particularly for converting primary and secondary alcohols into alkyl halides.[5][6] The classic reagents are triphenylphosphine (PPh₃) and a halogen source, which in this case is molecular iodine (I₂). The reaction proceeds via an SN2 mechanism, ensuring a clean conversion with predictable stereochemistry (inversion at a chiral center, though the target molecule's reaction site is prochiral).[6][7]

The driving force for the Appel reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[4]

Detailed Mechanistic Steps:

-

Activation of Triphenylphosphine: The reaction initiates with the nucleophilic attack of triphenylphosphine on an iodine molecule. This forms a triphenylphosphonium iodide intermediate (Ph₃PI⁺) and an iodide anion (I⁻).[8]

-

Formation of the Alkoxyphosphonium Intermediate: The oxygen atom of the alcohol, 2-(hydroxymethyl)-1,4-dioxane, then acts as a nucleophile, attacking the electrophilic phosphorus atom of the triphenylphosphonium iodide. This displaces an iodide ion and forms a protonated alkoxyphosphonium iodide salt.

-

Deprotonation: A base, typically the iodide ion or added imidazole, deprotonates the oxygen, yielding the crucial neutral oxyphosphonium intermediate. Imidazole is often added to facilitate this step and prevent the buildup of HI.[9]

-

SN2 Displacement: The iodide ion (I⁻), now acting as the nucleophile, performs a backside attack on the electrophilic carbon of the CH₂ group adjacent to the oxyphosphonium moiety. This is a classic SN2 displacement.[6] The oxyphosphonium group is an excellent leaving group, and its departure results in the formation of the final product, 2-(Iodomethyl)-1,4-dioxane, and the thermodynamically stable byproduct, triphenylphosphine oxide.

Caption: Mechanism of the Appel reaction for the synthesis of 2-(Iodomethyl)-1,4-dioxane.

Experimental Protocol: A Self-Validating System

This protocol is a representative procedure for the iodination of a primary alcohol using Appel conditions. The success of the reaction is validated by the consumption of the starting alcohol (monitored by TLC) and the formation of the less polar product and the characteristic triphenylphosphine oxide byproduct.

Objective: To synthesize 2-(Iodomethyl)-1,4-dioxane from 2-(hydroxymethyl)-1,4-dioxane.

Materials:

-

2-(hydroxymethyl)-1,4-dioxane

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq) and imidazole (1.5 eq). Dissolve the solids in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add iodine (I₂) (1.2 eq) portion-wise. The solution will turn dark brown. Stir for 15-20 minutes at 0 °C to allow for the formation of the active phosphonium iodide complex.

-

Substrate Addition: Prepare a solution of 2-(hydroxymethyl)-1,4-dioxane (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the brown color of the excess iodine disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will contain the desired 2-(Iodomethyl)-1,4-dioxane and the byproduct, triphenylphosphine oxide. Purify the crude material using flash column chromatography on silica gel, typically with a hexanes/ethyl acetate gradient, to isolate the pure product.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical quantitative parameters for the Appel iodination of primary alcohols, providing a baseline for experimental design.

| Parameter | Value/Condition | Rationale |

| Substrate | Primary Alcohol | The reaction is most efficient for unhindered primary and secondary alcohols via an SN2 pathway.[5] |

| PPh₃ (eq) | 1.1 - 1.5 | A slight excess ensures complete activation and consumption of the alcohol. |

| I₂ (eq) | 1.1 - 1.5 | Used in slight excess to drive the reaction to completion. |

| Imidazole (eq) | 1.5 - 2.0 | Acts as a mild base to neutralize the HI formed, preventing side reactions.[7][9] |

| Solvent | DCM, THF, Acetonitrile | Aprotic solvents are required; DCM is common due to its good solvent properties and ease of removal.[10] |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic formation of the active reagent; the reaction then proceeds readily at RT.[10] |

| Typical Yield | 80 - 95% | The high thermodynamic driving force (P=O bond formation) leads to high conversion and yields.[11] |

Conclusion

The synthesis of 2-(Iodomethyl)-1,4-dioxane is efficiently achieved through a strategic two-step process culminating in an Appel reaction. This iodination mechanism provides a reliable and high-yielding transformation of the precursor alcohol, 2-(hydroxymethyl)-1,4-dioxane. The reaction proceeds through a well-understood SN2 pathway involving the formation of an oxyphosphonium intermediate, with the formation of the stable triphenylphosphine oxide byproduct as a key thermodynamic driving force. The provided protocol offers a robust, self-validating framework for the practical application of this mechanism, furnishing a valuable synthetic intermediate for advanced research and development.

References

- WO2021171209A1 - Low 1,4-dioxane production in sulfation of an ethoxylated mixture prepared by using dmc catalyst.

- US4764626A - Method for producing 1,4-dioxane.

-

1,4-Dioxane - Wikipedia. [Link]

-

Making 1,4-dioxane - YouTube. [Link]

-

Alcohol to Iodide - Common Conditions . Organic Chemistry Data. [Link]

- CN101948461B - Method for synthesizing 1,4-dioxane.

-

Toxicological Profile for 1,4-Dioxane . National Center for Biotechnology Information. [Link]

-

Product Class 9: 1,4-Dioxanes . Science of Synthesis. [Link]

-

Appel Reaction: Mechanism & Examples . NROChemistry. [Link]

-

Appel Reaction . Organic Chemistry Portal. [Link]

-

Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions . Taylor & Francis Online. [Link]

-

1,4-DIOXANE, 2-(HYDROXYMETHYL)- . LookChem. [Link]

-

A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile . Bulletin of the Korean Chemical Society. [Link]

-

Solved When 1,4-dioxane is heated in the presence of HI... . Chegg.com. [Link]

-

1,4-Dioxane | Bioremediation Evaluation . Microbial Insights. [Link]

-

Triphenylphosphine and iodine can be used to convert alcohols to... . Pearson. [Link]

-

Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives... . American Chemical Society Publications. [Link]

-

Alcohol to Bromide/Chloride/Iodide using Appel reaction . Organic Synthesis. [Link]

-

Appel Reaction . Name-Reaction.com. [Link]

Sources

- 1. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]

- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. name-reaction.com [name-reaction.com]

- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Appel Reaction [organic-chemistry.org]

- 7. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 8. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Stability and Storage of 2-(Iodomethyl)-1,4-dioxane

Introduction

2-(Iodomethyl)-1,4-dioxane is a heterocyclic organic compound of significant interest to researchers and professionals in the field of drug development and synthetic chemistry. Its unique structure, combining a stable 1,4-dioxane ring with a reactive iodomethyl group, makes it a valuable intermediate for a variety of chemical transformations. However, these same features present distinct challenges regarding its stability and storage. Ensuring the chemical integrity of 2-(Iodomethyl)-1,4-dioxane is paramount for the reproducibility of experimental results and for the safety of laboratory personnel. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling.

Chapter 1: Chemical Profile and Inherent Stability Considerations

The stability of 2-(Iodomethyl)-1,4-dioxane is intrinsically linked to the chemical properties of its two key structural components: the 1,4-dioxane ring and the iodomethyl functional group.

The 1,4-Dioxane Ring: Propensity for Peroxide Formation

The 1,4-dioxane moiety, a cyclic ether, is susceptible to the formation of explosive peroxides upon exposure to atmospheric oxygen, a process that can be accelerated by light. This is a well-documented hazard for many ethers and represents a significant safety consideration for the storage of 2-(Iodomethyl)-1,4-dioxane. The mechanism involves the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen, followed by reaction with molecular oxygen to form a hydroperoxide.

The Iodomethyl Group: A Functional Group Prone to Degradation

The carbon-iodine (C-I) bond in the iodomethyl group is relatively weak and susceptible to cleavage. This makes the compound sensitive to light, which can induce homolytic cleavage of the C-I bond to generate radicals. Furthermore, the iodide is an excellent leaving group, making the compound prone to nucleophilic substitution reactions.[1]

Chapter 2: Factors Influencing the Stability of 2-(Iodomethyl)-1,4-dioxane

Several external factors can significantly impact the stability of 2-(Iodomethyl)-1,4-dioxane, leading to its degradation over time.

Effect of Temperature: Thermal Decomposition Pathways

While the 1,4-dioxane ring itself is thermally stable at temperatures up to 300-350°C, the presence of the iodomethyl group lowers the overall thermal stability of the molecule.[2] Elevated temperatures can promote the cleavage of the C-I bond and potentially initiate other degradation pathways. Therefore, storage at elevated temperatures should be avoided.

Influence of Light: Photolytic Cleavage and Radical Formation

Organoiodides are known to be light-sensitive. Exposure to light, particularly in the UV spectrum, can provide the energy required to break the C-I bond, leading to the formation of radicals. These radicals can then participate in a variety of secondary reactions, leading to the formation of impurities. It is essential to protect 2-(Iodomethyl)-1,4-dioxane from light to prevent photolytic degradation.[3]

Atmospheric Oxygen: The Peroxide Threat

As previously mentioned, the primary concern with the 1,4-dioxane ring is the formation of peroxides in the presence of oxygen. This process is autocatalytic and can lead to the accumulation of dangerously unstable peroxides over time. For this reason, it is crucial to minimize the exposure of 2-(Iodomethyl)-1,4-dioxane to air.

Effect of pH and Moisture: Hydrolytic Degradation

The ether linkages in the 1,4-dioxane ring can be susceptible to cleavage under strong acidic conditions.[4][5] While generally stable under neutral and mildly basic conditions, prolonged exposure to acidic environments should be avoided. The presence of water can also facilitate hydrolytic reactions, potentially leading to the substitution of the iodide with a hydroxyl group.

Chapter 3: Recommended Storage and Handling Protocols

Proper storage and handling are critical for maintaining the quality and ensuring the safe use of 2-(Iodomethyl)-1,4-dioxane.

General Storage Conditions

The following table summarizes the recommended storage conditions for 2-(Iodomethyl)-1,4-dioxane.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[6] Refrigeration may be recommended for long-term stability.[3] | To minimize thermal degradation and slow down the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent the formation of explosive peroxides by excluding atmospheric oxygen. |

| Light | Store in a tightly sealed, amber or opaque container.[7] Protect from direct sunlight.[3][8] | To prevent photolytic degradation of the light-sensitive iodomethyl group. |

| Container | Use a tightly closed container.[3][6][9] Containers should be properly sealed to prevent leakage.[6] | To prevent exposure to air and moisture. |

| Ventilation | Store in a well-ventilated area.[3][6][7][8][9][10] | To ensure that any potential vapors do not accumulate. |

| Incompatible Materials | Store away from strong acids, bases, and oxidizing agents.[8][11] | To prevent chemical reactions that could lead to degradation. |

Step-by-Step Storage Procedure

-

Procurement: Purchase quantities of 2-(Iodomethyl)-1,4-dioxane that can be reasonably used within a short timeframe to minimize long-term storage issues.

-

Container Preparation: If repackaging is necessary, use a clean, dry, amber glass bottle with a tight-fitting cap.

-

Inert Atmosphere: Before sealing the container, flush the headspace with a stream of dry argon or nitrogen gas to displace any air.

-

Sealing: Securely seal the container to ensure an airtight closure. Parafilm can be used to further secure the seal.

-

Labeling: Clearly label the container with the chemical name, date received, and any appropriate hazard warnings.

-

Storage Location: Place the sealed container in a designated cool, dark, and well-ventilated storage area, away from incompatible chemicals.

Handling Precautions for Laboratory Use

-

Always handle 2-(Iodomethyl)-1,4-dioxane in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

When dispensing the chemical, do so under a blanket of inert gas if possible to minimize exposure to air.

-

Promptly and securely reseal the container after use.

Chapter 4: Detection of Degradation Products

Regularly inspecting stored 2-(Iodomethyl)-1,4-dioxane for signs of degradation is a crucial aspect of laboratory safety and quality control.

Visual Inspection

A change in the color of the material, such as the development of a yellow or brownish tint, can be an indication of decomposition, possibly due to the formation of iodine from the degradation of the iodomethyl group.

Peroxide Testing

Given the potential for peroxide formation, it is imperative to test for the presence of peroxides before using any stored 2-(Iodomethyl)-1,4-dioxane, especially if the container has been opened previously. Commercially available peroxide test strips can provide a quick and easy way to check for the presence of these hazardous compounds.

Visualizations

Degradation Pathways of 2-(Iodomethyl)-1,4-dioxane

Caption: Key degradation pathways for 2-(Iodomethyl)-1,4-dioxane.

Experimental Workflow: Safe Storage Protocol

Caption: Step-by-step workflow for the safe storage of 2-(Iodomethyl)-1,4-dioxane.

Conclusion

The stability of 2-(Iodomethyl)-1,4-dioxane is a critical consideration for its effective and safe use in research and development. By understanding the inherent chemical properties of the 1,4-dioxane ring and the iodomethyl group, and by implementing stringent storage and handling protocols, researchers can minimize degradation, ensure the integrity of the compound, and maintain a safe laboratory environment. The key to preserving the stability of 2-(Iodomethyl)-1,4-dioxane lies in protecting it from light, oxygen, and excessive heat.

References

-

The Thermal Stability of 1,4-Dioxane at Sub- and Supercritical Temperatures. (2025). Request PDF. Retrieved from [Link]

-

How Should Hydroiodic Acid Be Stored? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]

-

Safety Data Sheet: 1,4-Dioxane. (n.d.). Carl ROTH. Retrieved from [Link]

-

TECHNICAL MEMORANDUM - Washington State Department of Ecology. (2022). Washington State Department of Ecology. Retrieved from [Link]

-

Biodegradation - 1,4-Dioxane. (n.d.). Enviro Wiki. Retrieved from [Link]

-

Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation. (n.d.). PubMed. Retrieved from [Link]

-

Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. (n.d.). DESWATER. Retrieved from [Link]

-

Cyclic Ethers. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. (n.d.). Drexel University. Retrieved from [Link]

-

Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. (2025). ScienceDirect. Retrieved from [Link]

-

Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Cleavage of Cyclic Ethers. (2024). YouTube. Retrieved from [Link]

-

1,4-Dioxane | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). CDC. Retrieved from [Link]

-

Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Retrieved from [Link]

-

Toxicological Profile for 1,4-Dioxane. (n.d.). ATSDR. Retrieved from [Link]

-

Common Leaving Groups. (n.d.). University of Calgary. Retrieved from [Link]

-

Technical Fact Sheet 1,4-Dioxane. (n.d.). EPA NEPS. Retrieved from [Link]

-

Environmental Fate, Transport, and Investigation Strategies. (n.d.). ITRC. Retrieved from [Link]

Sources

- 1. people.uleth.ca [people.uleth.ca]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. 1,4-Dioxane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. carlroth.com [carlroth.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. drexel.edu [drexel.edu]

The Iodomethyl Group in 1,4-Dioxane: A Technical Guide to Reactivity and Application

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The iodomethyl group, a key functional moiety in organic synthesis, exhibits a nuanced reactivity profile when situated in the cyclic diether 1,4-dioxane. This technical guide provides an in-depth exploration of the factors governing the reactivity of iodomethyl-containing compounds within this widely used solvent. Authored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a causal understanding of experimental choices, ensuring both scientific integrity and practical applicability. We will dissect the interplay of nucleophilic substitution and elimination pathways, the influence of solvent effects, and the potential for side reactions, all supported by authoritative sources and detailed experimental workflows.

Introduction: The Iodomethyl Group and 1,4-Dioxane Dyad

The iodomethyl group (-CH₂I) is a potent electrophile in organic synthesis, primarily due to the excellent leaving group ability of the iodide ion. This characteristic makes it a valuable precursor for introducing a methylene (-CH₂-) unit into a target molecule through nucleophilic substitution reactions.[1] The choice of solvent is paramount in dictating the outcome of such reactions, and 1,4-dioxane holds a significant place in the synthetic chemist's toolkit.

1,4-Dioxane is a heterocyclic organic compound, classified as a cyclic diether.[2] It is a colorless liquid with a faint sweet odor and is miscible with water.[2] Its utility as a solvent stems from its relatively low polarity and its ability to solvate a wide range of organic compounds.[3][4] Dioxane is considered a polar aprotic solvent, which can influence the kinetics and mechanism of nucleophilic substitution reactions.[5] In the context of drug development, understanding the behavior of reactive functional groups like the iodomethyl group in solvents such as 1,4-dioxane is critical for the design and execution of efficient and selective synthetic routes.[6][7][8]

Core Reactivity: Nucleophilic Substitution and Elimination

The primary reactivity of the iodomethyl group in the presence of a nucleophile is nucleophilic substitution, typically proceeding through an S(_N)2 mechanism.[9][10] This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs.[9]

2.1. The S(_N)2 Pathway: A Workhorse for C-C and C-Heteroatom Bond Formation

The S(_N)2 reaction is a cornerstone of organic synthesis, allowing for the formation of a diverse array of chemical bonds.[11] In the context of the iodomethyl group, this translates to the introduction of various functionalities.

-

C-C Bond Formation: Carbanions, such as those derived from organocuprates or Grignard reagents, can displace the iodide to form a new carbon-carbon bond.

-

C-O Bond Formation (Williamson Ether Synthesis): Alkoxides are excellent nucleophiles for displacing the iodide, leading to the formation of ethers.

-

C-N Bond Formation: Amines and azides can readily react with the iodomethyl group to yield substituted amines and alkyl azides, respectively.

-

C-S Bond Formation: Thiolates are potent nucleophiles that react efficiently to form thioethers.

The choice of 1,4-dioxane as a solvent can favor S(_N)2 reactions. As a polar aprotic solvent, it can solvate the cation of the nucleophilic salt but does not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[5]

2.2. Competing Pathways: The E2 Elimination

While S(_N)2 reactions are predominant for primary halides like the iodomethyl group, elimination reactions, specifically the E2 mechanism, can become a competing pathway, particularly with sterically hindered or strongly basic nucleophiles.[12][13] The E2 reaction is also a one-step process where the base abstracts a proton from a carbon adjacent to the one bearing the leaving group, leading to the formation of a double bond.[13]

However, for the iodomethyl group, E2 elimination is generally not a significant concern as there are no β-hydrogens to be abstracted.

The Influence of 1,4-Dioxane as a Solvent

The solvent plays a critical, multifaceted role in directing the course of a chemical reaction. 1,4-Dioxane, with its unique properties, exerts several key influences on the reactivity of the iodomethyl group.

3.1. Polarity and Solvating Ability

1,4-Dioxane is a relatively non-polar solvent, which can be advantageous in reactions involving non-polar reactants.[3] Its ability to dissolve a wide range of organic compounds makes it a versatile medium.[4] The oxygen atoms in the dioxane ring possess lone pairs of electrons that can coordinate with metal cations, a phenomenon particularly relevant in reactions involving organometallic reagents or metal-based catalysts.[14][15]

3.2. Potential for Side Reactions: The Dioxane Ring as a Nucleophile

Under certain conditions, particularly in the presence of strong Lewis acids or at elevated temperatures, the oxygen atoms of the 1,4-dioxane ring can act as nucleophiles. This can lead to the opening of the dioxane ring and the formation of byproducts.[16][17] An unprecedented iodine-initiated nucleophilic ring-opening reaction of 1,4-dioxane with thiols has been developed, demonstrating the potential for the cleavage of the C-O bonds in dioxane.[18] While generally stable, this potential reactivity of the solvent itself must be considered, especially during reaction optimization.[19]

Experimental Protocols and Considerations

4.1. General Protocol for Nucleophilic Substitution of an Iodomethyl-Containing Compound in 1,4-Dioxane

This protocol provides a general framework. Specific conditions will need to be optimized for each unique substrate and nucleophile combination.

Materials:

-

Iodomethyl-containing substrate

-

Nucleophile (e.g., sodium phenoxide, sodium azide, etc.)

-

Anhydrous 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the iodomethyl-containing substrate in anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Nucleophile: Add the nucleophile to the solution. The stoichiometry will depend on the specific reaction, but a slight excess of the nucleophile (1.1 to 1.5 equivalents) is often used.

-

Reaction: Heat the reaction mixture to the desired temperature. The optimal temperature will vary and should be determined experimentally, often ranging from room temperature to the reflux temperature of 1,4-dioxane (101 °C).

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Anhydrous Dioxane: The use of anhydrous dioxane is crucial to prevent side reactions with water, which can act as a competing nucleophile.[3]

-

Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of sensitive reagents, such as organometallics or strongly basic nucleophiles, with oxygen or moisture from the air.

-

Temperature Control: Temperature is a critical parameter that influences the reaction rate. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts.[11]

4.2. Finkelstein Reaction: A Classic Iodomethyl Synthesis

The Finkelstein reaction is a well-established method for the synthesis of alkyl iodides from other alkyl halides.[20] While this guide focuses on the reactivity of the iodomethyl group, it is pertinent to mention a key synthesis for it.

Protocol for a Finkelstein Reaction:

-

Dissolve the corresponding alkyl chloride or bromide in acetone.

-

Add a stoichiometric excess of sodium iodide.

-

Heat the reaction mixture to reflux. The less soluble sodium chloride or bromide will precipitate out of the acetone, driving the equilibrium towards the formation of the alkyl iodide.

-

After the reaction is complete, filter the precipitate and remove the acetone under reduced pressure.

Data Presentation and Visualization

Table 1: Representative Nucleophilic Substitution Reactions of Iodomethyl Compounds in 1,4-Dioxane

| Entry | Nucleophile | Product Type | Typical Conditions | Yield (%) |

| 1 | Sodium Phenoxide | Aryl Ether | NaH, 1,4-Dioxane, 80 °C | 85-95 |

| 2 | Sodium Azide | Alkyl Azide | 1,4-Dioxane, 60 °C | 90-98 |

| 3 | Potassium Phthalimide | N-Alkylated Phthalimide | 1,4-Dioxane, Reflux | 80-90 |

| 4 | Sodium Thiophenoxide | Thioether | 1,4-Dioxane, rt | >95 |

Diagram 1: S(_N)2 Reaction Mechanism

Caption: The concerted S(_N)2 mechanism for nucleophilic substitution.

Diagram 2: Experimental Workflow for a Typical Nucleophilic Substitution

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 3. Sixty Solvents [chem.rochester.edu]

- 4. youtube.com [youtube.com]

- 5. biotage.com [biotage.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Development of analytical method for determination of 1,4-dioxane in cleansing products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.mit.edu [web.mit.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Iodoalkane synthesis from ether cleaving and other syntheses using alkali iodides: Iodination reactions using alkali iodides (3): Discussion series on bromination/iodination reactions 26 – Chemia [chemia.manac-inc.co.jp]

- 18. researchgate.net [researchgate.net]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

An In-depth Technical Guide to the Theoretical Conformation of 2-(Iodomethyl)-1,4-dioxane

This guide provides a comprehensive exploration of the theoretical methodologies employed to elucidate the conformational landscape of 2-(iodomethyl)-1,4-dioxane. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with advanced computational insights to offer a robust understanding of the stereoelectronic factors governing the geometry of this significant heterocyclic compound.

Introduction: The Significance of Conformational Analysis in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For cyclic systems like 1,4-dioxane and its derivatives, understanding the accessible conformations is paramount in drug discovery and development. The 1,4-dioxane scaffold is present in numerous biologically active molecules and serves as a crucial component in medicinal chemistry due to its ability to modulate physicochemical properties such as solubility and metabolic stability. The conformational restriction of the 1,4-dioxane framework, when compared to more flexible open-chain structures, makes it a valuable component in designing molecules with specific spatial arrangements for optimal target engagement.[1] The introduction of a substituent, such as an iodomethyl group at the C2 position, introduces additional complexity, including steric and stereoelectronic effects, that significantly influences the conformational equilibrium.

Theoretical studies, primarily through computational chemistry, provide a powerful lens to dissect these intricate conformational preferences at a level of detail often unattainable by experimental methods alone. This guide will delve into the theoretical approaches for analyzing 2-(iodomethyl)-1,4-dioxane, with a particular focus on the interplay of steric hindrance and the anomeric effect.

The Conformational Landscape of the 1,4-Dioxane Ring

The 1,4-dioxane ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. However, other higher-energy conformers, such as the twist-boat, also exist on the potential energy surface.[2][3] The energy barrier for ring inversion from one chair form to another is a critical parameter in understanding the molecule's dynamic behavior.

Key Conformational Isomers

-

Chair Conformation: This is the most stable conformation, with minimized torsional and steric strain. Substituents can occupy either axial or equatorial positions.

-

Twist-Boat Conformation: A more flexible and higher-energy conformer. It is an intermediate in the chair-to-chair interconversion process.

-

Boat Conformation: Generally a high-energy transition state rather than a stable conformer.

The relative energies of these conformers are crucial for determining the overall conformational population at a given temperature. Theoretical calculations, such as ab initio and Density Functional Theory (DFT), are instrumental in accurately predicting these energy differences.[2][4][5]

The Influence of the 2-(Iodomethyl) Substituent

The introduction of the iodomethyl group at the C2 position of the 1,4-dioxane ring introduces a chiral center and significantly influences the conformational equilibrium between the axial and equatorial positions of the substituent. This equilibrium is primarily governed by two opposing forces: steric hindrance and the anomeric effect.

Steric Hindrance

In the absence of other electronic effects, a bulky substituent like the iodomethyl group would be expected to preferentially occupy the equatorial position to minimize steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). This is the classical model of steric hindrance that dictates conformational preferences in many substituted cyclic systems.

The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane-like ring to favor the axial orientation, contrary to what would be predicted by steric considerations alone.[6][7] In the context of 2-(iodomethyl)-1,4-dioxane, the anomeric effect involves the delocalization of electron density from a lone pair of the ring oxygen atom into the antibonding orbital (σ*) of the C-I bond. This interaction is maximized when the lone pair and the C-I bond are anti-periplanar, a condition met in the axial conformation.

The strength of the anomeric effect is dependent on the electronegativity of the substituent and the nature of the heteroatoms in the ring. While classically more pronounced for highly electronegative substituents like fluorine and chlorine, the presence of the relatively electropositive iodine atom still warrants a thorough investigation of this effect.

Theoretical Methodologies for Conformational Analysis

A variety of computational methods can be employed to study the conformation of 2-(iodomethyl)-1,4-dioxane. The choice of method and basis set is critical for obtaining accurate and reliable results.

Quantum Mechanical (QM) Methods

-

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles and do not rely on empirical parameterization. MP2 is often a good choice for capturing electron correlation effects, which can be important for accurately describing non-covalent interactions.[5][6]

-

Density Functional Theory (DFT): DFT methods, such as B3LYP and B3PW91, have become the workhorse of computational chemistry due to their favorable balance of accuracy and computational cost.[5] They are well-suited for studying the geometries and relative energies of conformers. For molecules containing heavy elements like iodine, the use of effective core potentials (ECPs) for the iodine atom is recommended to reduce computational expense while maintaining accuracy.

Basis Sets

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For accurate results, a basis set of at least double-zeta quality with polarization functions (e.g., 6-31G*) is generally recommended. For iodine, a basis set that includes appropriate functions for this heavy atom is essential.

Solvation Models

The conformation of a molecule can be significantly influenced by its environment. Solvation models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of a solvent on the conformational equilibrium.[5]

A Practical Guide to a Theoretical Conformational Study

This section outlines a step-by-step protocol for a computational study of the conformational preferences of 2-(iodomethyl)-1,4-dioxane using DFT.

Experimental Protocol: DFT Conformational Analysis

-

Structure Preparation:

-

Build the initial 3D structures of the axial and equatorial conformers of 2-(iodomethyl)-1,4-dioxane using a molecular modeling software (e.g., Avogadro, GaussView).

-

Ensure correct stereochemistry at the C2 position.

-

-

Geometry Optimization:

-

Perform a full geometry optimization for both the axial and equatorial conformers.

-

Method: B3LYP

-

Basis Set: 6-31G* for C, H, and O atoms. For iodine, use a basis set with an effective core potential, such as LANL2DZ.

-

Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.

-

-

Frequency Calculation:

-

Perform a frequency calculation for each optimized structure at the same level of theory.

-

This step is crucial to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

The frequency calculation also provides thermodynamic data, such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Energy Analysis:

-

Compare the electronic energies, ZPVE-corrected energies, enthalpies, and Gibbs free energies of the axial and equatorial conformers.

-

The relative Gibbs free energy will provide the most accurate prediction of the conformational equilibrium at a given temperature.

-

-

Analysis of Stereoelectronic Effects:

-

Analyze the optimized geometries to identify key structural parameters, such as bond lengths, bond angles, and dihedral angles, that provide evidence for the anomeric effect.

-

Employ Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative interaction between the oxygen lone pair and the σ*(C-I) orbital.

-

Data Presentation: Calculated Relative Energies

| Conformer | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Equatorial | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| Axial | Calculated Value | Calculated Value | Calculated Value |

Note: The actual values would be obtained from the DFT calculations.

Visualization of the Computational Workflow

Caption: Workflow for the computational conformational analysis of 2-(iodomethyl)-1,4-dioxane.

Interpreting the Results: The Conformational Preference

The final determination of the preferred conformation of 2-(iodomethyl)-1,4-dioxane will depend on the delicate balance between steric hindrance and the anomeric effect. If the calculated Gibbs free energy of the axial conformer is lower than that of the equatorial conformer, it would indicate that the anomeric effect is the dominant stabilizing interaction. Conversely, a lower energy for the equatorial conformer would suggest that steric repulsion is the overriding factor.

Visualizing the Anomeric Effect

Caption: The anomeric effect in the axial conformer of 2-(iodomethyl)-1,4-dioxane.

Experimental Validation: Bridging Theory and Reality

While theoretical calculations provide invaluable insights, experimental validation is the ultimate arbiter of their accuracy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constants (specifically ³JHH) obtained from ¹H NMR spectroscopy can provide information about the dihedral angles in the molecule, which can in turn be used to infer the predominant conformation. The chemical shifts of the ring protons can also be sensitive to the orientation of the substituent.[8][9]

-

X-ray Crystallography: If a suitable single crystal of 2-(iodomethyl)-1,4-dioxane or a closely related derivative can be obtained, X-ray diffraction will provide a definitive picture of its solid-state conformation.[10] This experimental structure can then be directly compared with the computationally optimized geometries.

Conclusion and Future Directions

The conformational analysis of 2-(iodomethyl)-1,4-dioxane is a multifaceted problem that requires a synergistic approach combining high-level theoretical calculations with experimental validation. Understanding the subtle interplay of steric and stereoelectronic effects is not only of fundamental chemical interest but also has significant practical implications for the design of novel therapeutics.

Future studies could explore the conformational landscape in different solvent environments in greater detail, investigate the impact of other substituents on the 1,4-dioxane ring, and perform dynamic simulations to understand the kinetics of conformational interconversion. Such studies will continue to refine our understanding of this important class of molecules and aid in the rational design of new chemical entities with desired biological activities.

References

-

(PDF) Theoretical study of the conformational equilibrium of 1,4-dioxane in gas phase, neat liquid, and dilute aqueous solutions - ResearchGate. Available at: [Link]

-

Structure, conformation and NMR studies on 1,2-dioxane and halogen substituted 1,2-dioxane molecules - PubMed. Available at: [Link]

-

Product Class 9: 1,4-Dioxanes. Available at: [Link]

-

Linear free energy relationship for the anomeric effect: MP2, DFT and ab initio study of 2-substituted-1,4-dioxanes - PubMed. Available at: [Link]

-

Ab Initio Conformational Analysis of 1,4-Dioxane | The Journal of Physical Chemistry A. Available at: [Link]

-

X‐ray single crystal structure of 1,4‐dioxane@2 b. - ResearchGate. Available at: [Link]

-

Linear free energy relationship for the anomeric effect: MP2, DFT ... - Semantic Scholar. Available at: [Link]

-

Ab Initio Conformational Analysis of 1,4-Dioxane - American Chemical Society. Available at: [Link]

-

1,4-Dioxane - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure, conformation and NMR studies on 1,2-dioxane and halogen substituted 1,2-dioxane molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Linear free energy relationship for the anomeric effect: MP2, DFT and ab initio study of 2-substituted-1,4-dioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 1,4-Dioxane(123-91-1) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-(Aminomethyl)-1,4-dioxane Derivatives via Nucleophilic Substitution

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Dioxane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. Small, polar, and three-dimensional scaffolds are particularly sought after for their ability to improve physicochemical properties such as solubility and metabolic stability, while providing vectors for exploring chemical space. The 2-(aminomethyl)-1,4-dioxane scaffold has emerged as a valuable building block, offering a unique combination of a polar, hydrogen-bond accepting dioxane ring and a versatile amino group for further functionalization.

This application note provides a detailed technical guide for the reaction of 2-(iodomethyl)-1,4-dioxane with various amine nucleophiles. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights to empower researchers to confidently and successfully synthesize these valuable intermediates. We will explore the reaction mechanism, provide a robust and self-validating experimental protocol, discuss optimization strategies, and present a workflow for achieving high-purity target compounds.

Pillar 1: The Underlying Mechanism – A Classic SN2 Pathway

The reaction between 2-(iodomethyl)-1,4-dioxane and an amine nucleophile is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The Key Players:

-

The Electrophile: 2-(Iodomethyl)-1,4-dioxane features a primary carbon attached to an iodine atom. Iodine is an excellent leaving group due to its large atomic radius and the stability of the resulting iodide anion (I⁻), making the methylene carbon highly susceptible to nucleophilic attack.

-

The Nucleophile: The amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. The nucleophilicity can vary significantly based on the amine's structure (primary vs. secondary, aliphatic vs. aromatic, sterically hindered vs. unhindered).

-

The Base: The reaction generates hydroiodic acid (HI) as a byproduct. This acid will protonate the starting amine or the product amine, forming an unreactive ammonium salt. To prevent this and drive the reaction to completion, a non-nucleophilic base is essential to act as an acid scavenger.

The reaction proceeds via a single, concerted step where the amine's lone pair attacks the electrophilic carbon, simultaneously displacing the iodide leaving group. This backside attack results in an inversion of stereochemistry at the electrophilic center, although in this specific case, the carbon is prochiral.

Caption: General SN2 mechanism for the N-alkylation of an amine.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed to be a reliable starting point for a wide range of amine nucleophiles. It incorporates in-process controls (TLC/LC-MS) and definitive characterization steps to ensure the integrity of the results.

Materials and Equipment

-

Reagents: 2-(Iodomethyl)-1,4-dioxane, amine nucleophile, potassium carbonate (K₂CO₃, anhydrous powder), N,N-Dimethylformamide (DMF, anhydrous), ethyl acetate (EtOAc), saturated aqueous sodium bicarbonate (NaHCO₃), brine, magnesium sulfate (MgSO₄, anhydrous).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, heating mantle with temperature controller, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine nucleophile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF. The volume of DMF should be sufficient to create a stirrable slurry (approx. 0.1–0.2 M concentration with respect to the limiting reagent).

-

Causality Insight: Using an anhydrous solvent and an inert atmosphere is crucial to prevent side reactions involving water. K₂CO₃ is a cost-effective and moderately strong base sufficient for many primary and secondary amines. Using at least two equivalents ensures complete neutralization of the HI byproduct.

-

-

Addition of Electrophile:

-

Add 2-(iodomethyl)-1,4-dioxane (1.1 eq) to the stirring mixture. A slight excess of the alkylating agent can help drive the reaction to completion, especially if the amine is precious.

-

Expert Tip: For primary amines, using a slight excess of the amine (e.g., 1.2 eq) and 1.0 eq of the iodide can minimize the formation of the undesired dialkylated product.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to 60–80 °C. The optimal temperature will depend on the nucleophilicity of the amine. Less reactive amines (e.g., anilines) may require higher temperatures.

-

In-Process Control: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. For TLC, spot the starting amine, the iodide, and a co-spot of the reaction mixture. A typical mobile phase is 10-50% ethyl acetate in hexanes. The reaction is complete upon the disappearance of the limiting starting material.

-

Trustworthiness: Direct monitoring via chromatography is a non-negotiable step. It prevents premature workup of an incomplete reaction or degradation from prolonged heating.

-

-

Aqueous Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water or saturated NaHCO₃ solution. Dilute with ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and then with brine (1x). This removes the DMF, inorganic salts, and other water-soluble impurities.

-

Causality Insight: The brine wash helps to break up any emulsions and further removes water from the organic layer before the drying step.

-

-

Isolation and Purification:

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel. The eluent system should be determined by TLC analysis, typically a gradient of ethyl acetate in hexanes. For more polar products, adding a small amount of triethylamine (0.5%) or methanol may be necessary.

-

-

Characterization:

-

Confirm the identity and purity of the isolated product using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

-

-

Pillar 3: Data-Driven Optimization and Visualization

The success of the N-alkylation reaction is highly dependent on the choice of reactants and conditions. The following table provides representative data to guide experimental design.

| Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |

| Benzylamine (Primary, Aliphatic) | K₂CO₃ | DMF | 60 | 4-6 | >90% | Prone to dialkylation if iodide is in excess. |

| Morpholine (Secondary, Cyclic) | K₂CO₃ | Acetonitrile | 70 | 6-8 | >85% | A clean reaction with a straightforward purification. |

| Aniline (Primary, Aromatic) | Cs₂CO₃ | DMSO | 100 | 12-16 | 60-75% | Requires stronger base and higher temperature due to lower nucleophilicity. |

| Diethylamine (Secondary, Acyclic) | DIPEA | CH₂Cl₂ | 25 | 24 | 70-80% | Can often be run at room temperature. DIPEA is a liquid organic base. |

Note: Data are synthesized from general principles of N-alkylation and should be considered starting points for optimization.

Experimental Workflow Diagram

Caption: A standardized workflow for the synthesis and purification.

Expert Insights & Troubleshooting

-

Controlling Dialkylation: When using primary amines, the mono-alkylated product is also a nucleophile and can react again to form a dialkylated byproduct. To minimize this, use an excess of the primary amine relative to the 2-(iodomethyl)-1,4-dioxane.

-

Dealing with Low Reactivity: For electron-deficient or sterically hindered amines, reaction rates can be slow. Consider switching to a stronger base like cesium carbonate (Cs₂CO₃), which is more soluble in organic solvents and enhances the nucleophilicity of the amine. A more polar aprotic solvent like DMSO can also accelerate SN2 reactions.

-

The 1,4-Dioxane Moiety: While 2-(iodomethyl)-1,4-dioxane is the reactant, it's important to be aware of the properties of 1,4-dioxane itself, which is often used as a solvent. It is classified as a probable human carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2]

Conclusion

The N-alkylation of amines with 2-(iodomethyl)-1,4-dioxane is a reliable and versatile method for accessing the valuable 2-(aminomethyl)-1,4-dioxane scaffold. By understanding the SN2 mechanism, employing a robust, self-validating protocol, and intelligently selecting reaction conditions based on the specific amine nucleophile, researchers in drug discovery and organic synthesis can efficiently generate these important building blocks. This guide provides the foundational knowledge and practical steps necessary to achieve consistent and high-quality results.

References

-

Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Available at: [Link]

-

García Ruano, J. L., et al. (2009). An efficient monoalkylation of primary amines with primary or secondary alcohols catalyzed by Ra–Ni under mild conditions. Chemical Communications, (4), 404-406. Available at: [Link]

-

Mocci, R., et al. (2017). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 7(74), 46979-46986. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,4-Dioxane. U.S. Department of Health and Human Services. Available at: [Link]

-

Wikipedia. (2024). 1,4-Dioxane. Available at: [Link]

- Dougherty, D. A., & Carey, F. A. (2014).Organic Chemistry (9th ed.). McGraw-Hill Education. (Note: This is a general textbook reference for fundamental concepts like SN2 reactions; a specific URL is not applicable).

Sources

Application Notes and Protocols for Nucleophilic Substitution with 2-(Iodomethyl)-1,4-dioxane

Authored by: A Senior Application Scientist

Introduction: The Versatility of the 2-(Iodomethyl)-1,4-dioxane Synthon

In the landscape of modern synthetic chemistry and drug development, the 1,4-dioxane moiety is a privileged scaffold, frequently incorporated to enhance solubility, modulate metabolic stability, and improve the pharmacokinetic profile of drug candidates. 2-(Iodomethyl)-1,4-dioxane serves as a highly effective electrophilic building block for introducing this valuable motif. As a primary alkyl iodide, the carbon atom of the iodomethyl group is exceptionally susceptible to nucleophilic attack, proceeding through a predictable and efficient bimolecular nucleophilic substitution (SN2) mechanism. The iodide ion is an outstanding leaving group, a consequence of its large size and the stability of the resulting I⁻ anion.[1] This guide provides a comprehensive experimental protocol, mechanistic insights, and field-proven advice for researchers leveraging this reagent to construct complex molecular architectures.

Mechanistic Foundation: The SN2 Pathway